Sodium oleanolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

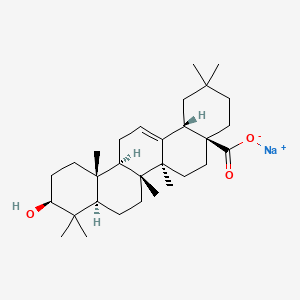

Sodium oleanolate is a useful research compound. Its molecular formula is C30H47NaO3 and its molecular weight is 478.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Applications

Sodium oleanolate exhibits a range of medicinal benefits, primarily attributed to its anti-inflammatory, hepatoprotective, and cardioprotective properties.

Hepatoprotective Effects

Research indicates that this compound can mitigate liver damage induced by toxins such as carbon tetrachloride. In studies involving Sprague-Dawley rats, administration of this compound significantly reduced liver injury markers and improved liver function tests compared to control groups treated with the toxin alone .

Cardioprotective Properties

This compound has shown promise in protecting cardiac tissue from ischemia-reperfusion injury. In rat models subjected to hyperglycemic conditions, treatment with this compound resulted in reduced oxidative stress and apoptosis in cardiac cells, suggesting its potential as a therapeutic agent for cardiovascular diseases .

Antioxidant Activity

This compound demonstrates significant antioxidant properties. It has been shown to enhance the activity of key antioxidant enzymes such as glutathione peroxidase and superoxide dismutase. This effect is crucial for combating oxidative stress-related conditions, which are prevalent in diseases like hypertension and diabetes .

Anticancer Properties

The anticancer potential of this compound has been extensively studied, particularly its ability to induce apoptosis in various cancer cell lines.

Case Studies

In vitro studies have shown that this compound significantly reduces the viability of cancer cells at various concentrations, with notable effects on cell growth inhibition over time . For instance, treatment with this compound led to a 35% decrease in proliferation in breast cancer cells exposed to high salt concentrations .

Functional Foods and Nutraceuticals

Due to its bioactive properties, this compound is being explored for incorporation into functional foods and dietary supplements. Its presence in olive oil and other plant sources highlights its potential as a health-promoting ingredient.

Bioavailability Studies

Recent clinical trials have focused on improving the bioavailability of this compound when consumed as part of functional foods. A randomized controlled trial demonstrated that this compound dissolved in olive oil exhibited enhanced absorption and systemic transport in humans . This finding underscores the importance of formulation strategies to maximize the health benefits of this compound.

Propiedades

Número CAS |

126309-42-0 |

|---|---|

Fórmula molecular |

C30H47NaO3 |

Peso molecular |

478.7 g/mol |

Nombre IUPAC |

sodium;(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C30H48O3.Na/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7;/h8,20-23,31H,9-18H2,1-7H3,(H,32,33);/q;+1/p-1/t20-,21-,22+,23-,27-,28+,29+,30-;/m0./s1 |

Clave InChI |

QNELTPKHJFMSNK-RLFONNADSA-M |

SMILES isomérico |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)[O-])C)C)(C)C)O.[Na+] |

SMILES canónico |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)[O-])C.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.